Octyl decyl adipate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-O-decyl 1-O-octyl hexanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H46O4/c1-3-5-7-9-11-12-14-18-22-28-24(26)20-16-15-19-23(25)27-21-17-13-10-8-6-4-2/h3-22H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWSGBTCJMJADLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC(=O)CCCCC(=O)OCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H46O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5026839 | |

| Record name | Hexanedioic acid, decyl octyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid; [Hawley] Clear, straw-colored liquid; [MSDSonline] | |

| Record name | Hexanedioic acid, 1-decyl 6-octyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | n-Decyl n-octyl adipate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3531 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

220-254 °C @ 4 mm Hg | |

| Record name | N-DECYL N-OCTYL ADIPATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5397 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.92-0.98 @ 20 °C/20 °C | |

| Record name | N-DECYL N-OCTYL ADIPATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5397 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000331 [mmHg] | |

| Record name | n-Decyl n-octyl adipate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3531 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Liquid | |

CAS No. |

110-29-2 | |

| Record name | Decyl octyl adipate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Decyl n-octyl adipate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanedioic acid, 1-decyl 6-octyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanedioic acid, decyl octyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decyl octyl adipate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.414 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DECYL OCTYL ADIPATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2A4A9Y14S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-DECYL N-OCTYL ADIPATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5397 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

FP: -50 °C | |

| Record name | N-DECYL N-OCTYL ADIPATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5397 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-Depth Technical Guide to Octyl Decyl Adipate for Pharmaceutical and Research Applications

Abstract

Octyl decyl adipate (ODA) is a mixed diester of adipic acid with octyl and decyl alcohols, recognized primarily for its efficacy as a low-temperature plasticizer. This technical guide provides a comprehensive overview of ODA, detailing its fundamental chemical and physical properties, synthesis methodologies, and analytical characterization. With a focus on applications relevant to researchers and drug development professionals, this document explores the functional role of ODA as a specialty excipient. We will delve into its potential for enhancing the flexibility and performance of polymeric systems used in advanced drug delivery, drawing parallels with the established roles of similar adipate esters in pharmaceutical formulations. The synthesis section explains the causal drivers for catalyst selection in modern manufacturing, while the analytical protocols provide a framework for quality control and material verification.

Chemical Identity and Core Properties

A precise understanding of a material's identity and physicochemical properties is foundational to its application in any scientific or developmental context. This compound is a complex ester with specific characteristics that dictate its utility.

Nomenclature and Identifiers

This compound is known by several synonyms, and its unambiguous identification is critical. Key identifiers are consolidated below.

| Identifier Type | Value |

| IUPAC Name | 6-O-decyl 1-O-octyl hexanedioate[1] |

| CAS Number | 110-29-2[1] |

| Molecular Formula | C24H46O4[1][2] |

| Synonyms | Decyl octyl adipate, Hexanedioic acid, decyl octyl ester, Staflex NODA, Hercoflex 290[1][2] |

| EC Number | 203-754-0[1][2] |

| UNII | Q2A4A9Y14S[1][2] |

Fundamental Molecular and Physical Data

The molecular characteristics and physical behavior of ODA are summarized in the following table. These properties are essential for predicting its behavior in various formulations and processing conditions.

| Property | Value |

| Molecular Weight | 398.6 g/mol [1] |

| Appearance | Clear, straw-colored liquid[1] |

| Odor | Mild[1][2] |

| Density | 0.92-0.98 g/cm³ (at 20 °C)[1][2] |

| Melting Point | -50 °C[1][2] |

| Boiling Point | 220-254 °C (at 4 mm Hg)[1][2] |

| Flash Point | 188.6 °C[2] |

| Refractive Index | 1.447 - 1.453[1][2] |

| Vapor Pressure | 2.82 x 10⁻⁷ mmHg (at 25 °C)[2] |

Synthesis and Manufacturing Insights

The synthesis of this compound is primarily achieved through the esterification of adipic acid. The choice of methodology and catalyst has significant implications for product purity, yield, and environmental impact.

Core Synthesis Pathway: Fischer Esterification

The industrial production of this compound involves the reaction of adipic acid with a mixture of n-octyl and n-decyl alcohols.[1][2] This reaction is an acid-catalyzed equilibrium process where water is removed to drive the reaction toward the formation of the diester product.

The parent molecule, adipic acid (hexanedioic acid), is a C6 α,ω-dicarboxylic acid that serves as the backbone of the final ester.[3][4]

Diagram of a Modern Synthesis Workflow

The following diagram illustrates a typical workflow for synthesizing this compound using a modern, environmentally conscious approach.

Caption: Modern synthesis workflow for this compound.

Causality in Experimental Design: Catalyst Selection

Historically, strong mineral acids like sulfuric acid were used as catalysts.[5] However, this approach presents challenges, including equipment corrosion, significant side reactions, and complex, environmentally taxing post-processing steps.[5]

The transition to solid super-strong acid resin catalysts represents a significant process improvement.[5] The rationale for this choice is multi-faceted:

-

High Selectivity & Yield: These catalysts promote the desired esterification reaction with minimal side-product formation.[5]

-

Ease of Separation: Being in a solid phase, the catalyst is easily separated from the liquid product mixture by simple filtration, streamlining the purification process.[5]

-

Reusability: The catalyst can be recovered and reused, offering economic and environmental benefits.[5]

-

Reduced Corrosion: The non-corrosive nature of the resin protects the integrity of the reaction vessels.[5]

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a self-validating system for producing this compound, adapted from established industrial methods.[5]

-

Reactant Charging: In a four-neck round-bottom flask equipped with a mechanical stirrer, thermometer, Dean-Stark trap, and reflux condenser, add adipic acid and a stoichiometric excess of n-octanol and n-decanol.

-

Dissolution: Begin stirring and gently heat the mixture until all solid adipic acid has dissolved.

-

Catalyst Addition: Introduce the solid acid resin catalyst (e.g., 1-2% by weight of reactants).

-

Esterification Reaction: Increase the temperature to initiate reflux. The water produced during the reaction will be collected in the Dean-Stark trap, providing a real-time measure of reaction progress. Continue the reaction until the theoretical amount of water has been collected (typically 2-3 hours).

-

Catalyst Removal: Cool the reaction mixture to below 80 °C and separate the solid catalyst by filtration.

-

Purification:

-

Transfer the crude ester to a distillation apparatus and remove the excess unreacted alcohols under reduced pressure.

-

Wash the remaining liquid with a saturated sodium bicarbonate solution to neutralize any residual acidity, followed by a wash with brine.

-

Perform a final vacuum distillation, collecting the fraction corresponding to pure this compound to yield a clear, transparent liquid.[5]

-

Analytical Characterization and Quality Control

For research and pharmaceutical applications, rigorous verification of a material's identity and purity is non-negotiable. A multi-technique approach is recommended.

Protocol: Identification and Purity Assessment

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Objective: To confirm the presence of key functional groups.

-

Methodology: Acquire an IR spectrum of the neat liquid sample.

-

Expected Result: A strong carbonyl (C=O) stretching peak characteristic of esters (approx. 1735 cm⁻¹), along with C-O stretching and long aliphatic C-H stretching peaks. The absence of a broad O-H peak from carboxylic acid (approx. 2500-3300 cm⁻¹) indicates complete esterification.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To elucidate the precise molecular structure.

-

Methodology: Acquire ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., CDCl₃).

-

Expected Result: The ¹H NMR will show characteristic triplets for the terminal methyl groups of the alkyl chains, a triplet corresponding to the -CH₂- groups adjacent to the ester oxygen, and multiplets for the bulk of the aliphatic protons. The ¹³C NMR will confirm the presence of the carbonyl carbon, carbons adjacent to the oxygen, and the various aliphatic carbons.[1]

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Objective: To assess purity and confirm molecular weight.

-

Methodology: Inject a diluted sample into a GC-MS system.

-

Expected Result: The gas chromatogram should display a single major peak, indicating high purity. The mass spectrum for this peak will show a fragmentation pattern consistent with the structure of this compound and can be used to confirm its molecular weight.[1]

-

Applications in Research and Drug Development

While ODA is widely used as a plasticizer in the polymer industry, its properties are highly relevant to the pharmaceutical sciences.[6]

Primary Function: Low-Temperature Plasticizer

ODA is an excellent cold-resistant plasticizer.[6][7] When incorporated into a polymer matrix, it positions itself between the polymer chains, disrupting intermolecular forces. This increases the free volume and chain mobility, resulting in a more flexible and less brittle material, especially at low temperatures.[6] This property is critical for materials like PVC, cellulose derivatives, and synthetic rubbers.[6]

Relevance in Pharmaceutical Formulations

The role of adipic acid and its esters as pharmaceutical excipients provides a strong basis for the utility of ODA. Adipic acid itself has been used in controlled-release matrix tablets to achieve pH-independent drug release and to modulate intragel pH for zero-order release kinetics.[8][9]

Based on these precedents and its established properties, ODA is a candidate for several advanced applications:

-

Transdermal Patches: As a plasticizer, ODA can be used to soften the adhesive and polymer matrix of a transdermal patch, improving skin contact, flexibility, and patient comfort. Its low toxicity is a significant advantage, as it is approved for use in food packaging materials.[7]

-

Controlled-Release Oral Formulations: ODA can be incorporated into polymeric coatings or matrix systems (e.g., those based on ethyl cellulose) to modify drug release profiles.[6] By plasticizing the polymer, it can increase the diffusion rate of the active pharmaceutical ingredient (API) through the matrix.

-

Medical Device Components: For flexible tubing, catheters, or other medical components made from polymers, ODA can impart necessary pliability and cold resistance.

Safety and Handling

This compound is generally considered to have low toxicity. It may cause mild irritation.[1] Standard laboratory safety practices, including the use of gloves and eye protection, should be followed. For disposal, it is recommended to consult with environmental regulatory agencies for guidance on acceptable practices, as regulations are subject to change.[2]

Conclusion

This compound is a specialty chemical with well-defined properties that make it highly effective as a low-temperature plasticizer. Its molecular structure, characterized by a C6 dicarboxylic acid core and C8/C10 alkyl chains, imparts excellent flexibility and stability to a wide range of polymers. For researchers and drug development professionals, ODA represents a valuable tool for modulating the physical properties of pharmaceutical formulations, particularly in the development of controlled-release systems and transdermal patches. The modern, efficient synthesis methods and clear analytical protocols available for ODA ensure a high-purity material suitable for demanding applications.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8043, Decyl octyl adipate. Retrieved from [Link].

-

Wikipedia. (2023). Dioctyl adipate. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 31271, Dioctyl Adipate. Retrieved from [Link].

- Liang, S. (2015). Preparation method of rubber plasticizer dioctyl adipate. CN104592020A. Google Patents.

-

GPCChem. (2023). Di Octyl Adipate , DOA , CAS :103-23-1. Retrieved from [Link].

-

Unilong Industry Co., Ltd. (n.d.). This compound CAS 110-29-2. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 196, Adipic Acid. Retrieved from [Link].

-

Wikipedia. (2024). Adipic acid. Retrieved from [Link].

-

Genoa International. (n.d.). Premium Adipic Acid for Industrial and Commercial Applications. Retrieved from [Link].

-

American Chemical Society Publications. (2018). Adipic acid. ACS Chemical Health & Safety. Retrieved from [Link].

-

CD Formulation. (n.d.). Adipic Acid. Retrieved from [Link].

Sources

- 1. Decyl octyl adipate | C24H46O4 | CID 8043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Adipic Acid | C6H10O4 | CID 196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Adipic acid - Wikipedia [en.wikipedia.org]

- 5. CN104592020A - Preparation method of rubber plasticizer dioctyl adipate - Google Patents [patents.google.com]

- 6. unilongindustry.com [unilongindustry.com]

- 7. Di Octyl Adipate , DOA , CAS :103-23-1 - News [gpcchem.com]

- 8. genoaint.com [genoaint.com]

- 9. Adipic Acid - CD Formulation [formulationbio.com]

The Solubility of Octyl Decyl Adipate in Organic Solvents: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding Octyl Decyl Adipate

This compound (ODA), with the CAS number 110-29-2, is a branched-chain diester of adipic acid and a blend of octyl and decyl alcohols.[1][2] It is a colorless to slightly yellow, oily liquid with a mild odor.[2] Primarily utilized as a plasticizer, ODA is incorporated into various polymers, such as polyvinyl chloride (PVC) and synthetic rubbers, to enhance flexibility, workability, and durability.[2] Its low volatility and excellent low-temperature properties make it a valuable component in a wide range of applications, including food packaging films, medical devices, and as a component in lubricants. In the pharmaceutical and cosmetic industries, understanding the solubility of ODA is critical for its use as an emollient, solvent, and vehicle for active pharmaceutical ingredients (APIs).

This guide will delve into the theoretical underpinnings of ODA's solubility, provide a practical and robust methodology for its experimental determination, and present available data and expected trends in its solubility across a spectrum of common organic solvents.

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For this compound, a large, nonpolar molecule with ester functionalities, its interaction with a solvent is a nuanced interplay of several factors.

Molecular Structure of this compound

ODA's structure is characterized by a central, flexible six-carbon adipate core flanked by two long alkyl chains (octyl and decyl). The key features influencing its solubility are:

-

Ester Groups: The two ester groups (-COO-) are the most polar part of the molecule, capable of participating in dipole-dipole interactions and acting as hydrogen bond acceptors.

-

Alkyl Chains: The long octyl and decyl chains are nonpolar and contribute significantly to the molecule's overall hydrophobic character, favoring interactions with nonpolar solvents through van der Waals forces.

Solvent Polarity and Intermolecular Forces

The solubility of ODA in a given organic solvent is determined by the balance of energy required to overcome the solute-solute and solvent-solvent interactions and the energy gained from forming solute-solvent interactions.

-

Nonpolar Solvents (e.g., Hexane, Toluene): In nonpolar solvents, the primary intermolecular forces are London dispersion forces. The long alkyl chains of ODA interact favorably with these solvents, leading to good solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents have a significant dipole moment. The ester groups of ODA can engage in dipole-dipole interactions with these solvents, contributing to solubility. However, the large nonpolar alkyl chains can limit miscibility if the solvent is not sufficiently nonpolar in character as well.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors. While the ester oxygens of ODA can accept hydrogen bonds, ODA itself cannot donate them. The solubility in these solvents will depend on the balance between the favorable hydrogen bonding with the ester groups and the unfavorable interaction of the large alkyl chains with the highly polar and hydrogen-bonded solvent network. Generally, ODA exhibits high solubility in alcohols.[2]

-

Water: ODA has very low solubility in water due to its predominantly nonpolar structure. The energy required to disrupt the strong hydrogen bonding network of water is not sufficiently compensated by the weak interactions with the ODA molecule.

Quantitative Solubility Data

| Solvent Class | Representative Solvents | Expected Solubility of this compound | Rationale |

| Alcohols | Methanol, Ethanol | High | The ester groups of ODA can act as hydrogen bond acceptors, and the alkyl chains have some favorable interactions with the alkyl part of the alcohols. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | High | Ethers are good solvents for esters due to their ability to engage in dipole-dipole interactions and the lack of a strong hydrogen-bonding network to disrupt. |

| Ketones | Acetone, Methyl Ethyl Ketone | Moderate to High | The polarity of the ketone carbonyl group allows for favorable dipole-dipole interactions with the ester groups of ODA. |

| Esters | Ethyl Acetate | High | "Like dissolves like" principle is strongly at play, with favorable van der Waals and dipole-dipole interactions. |

| Aromatic Hydrocarbons | Toluene, Benzene | High | The nonpolar aromatic ring and the long alkyl chains of ODA lead to significant van der Waals interactions, promoting solubility. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Moderate to High | The long alkyl chains of ODA are structurally similar to these nonpolar solvents, leading to good solubility through dispersion forces. |

| Chlorinated Solvents | Chloroform, Dichloromethane | High | These solvents are effective at dissolving a wide range of organic compounds, including esters, due to their polarity and ability to form weak hydrogen bonds (in the case of chloroform). |

| Water | Very Low | The large, nonpolar hydrocarbon portion of ODA makes it hydrophobic and unable to overcome the strong hydrogen bonding in water. |

Experimental Determination of Solubility

The following section provides a detailed, step-by-step methodology for determining the solubility of this compound in organic solvents. This protocol is based on the principles outlined in ASTM D3132 (Standard Test Method for Solubility Range of Resins and Polymers) and ASTM E1148 (Standard Test Method for Measurements of Aqueous Solubility), adapted for the specific case of a liquid solute in an organic solvent.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Glass vials with screw caps (e.g., 20 mL)

-

Volumetric flasks and pipettes

-

Temperature-controlled shaker or incubator

-

Centrifuge (optional)

-

Syringes and syringe filters (0.45 µm, solvent-compatible)

-

Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography (HPLC) with a suitable detector, or UV-Vis Spectrophotometer if ODA has a chromophore or can be derivatized).

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

To a series of glass vials, add an excess amount of this compound. The exact amount is not critical, but there must be a visible excess of the liquid ODA phase after equilibration.

-

Accurately add a known volume (e.g., 10.0 mL) of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 48 hours. It is advisable to perform a preliminary experiment to determine the time required to reach a constant concentration.

-

After the equilibration period, allow the vials to stand undisturbed at the same temperature for at least 12 hours to allow the undissolved ODA to settle.

-

-

Sampling and Sample Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe. Be cautious not to disturb the undissolved ODA layer.

-

Attach a solvent-compatible syringe filter (0.45 µm) to the syringe and dispense the solution into a clean vial. This step removes any suspended microdroplets.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of calibration standards of ODA in the solvent of interest.

-

Analyze the calibration standards and the diluted sample using a suitable analytical technique (e.g., GC-FID or HPLC).

-

Construct a calibration curve by plotting the instrument response versus the concentration of the standards.

-

Determine the concentration of ODA in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of ODA in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or as a weight percentage.

-

Factors Influencing Solubility Measurements

Several factors can affect the accuracy and reproducibility of solubility measurements.

-

Temperature: The solubility of most substances is temperature-dependent. It is crucial to maintain a constant and accurately known temperature throughout the experiment.

-

Purity of Solute and Solvent: Impurities in either the this compound or the solvent can alter the measured solubility. High-purity materials should be used.

-

Equilibration Time: Insufficient time for equilibration will result in an underestimation of the solubility.

-

pH (for aqueous or protic solvents): While less critical for aprotic organic solvents, the pH can influence the stability and solubility of esters in protic solvents due to potential hydrolysis, especially at extreme pH values.

Conclusion

This compound is a versatile plasticizer and emollient with a solubility profile that is dominated by its large, nonpolar alkyl chains and its polar ester functionalities. It exhibits high solubility in a wide range of organic solvents, including alcohols, ethers, ketones, esters, and aromatic and aliphatic hydrocarbons, while being virtually insoluble in water. The experimental determination of its solubility requires a carefully controlled procedure to ensure accurate and reproducible results. The methodology presented in this guide provides a robust framework for researchers and formulation scientists to characterize the solubility of this compound in solvents relevant to their specific applications, thereby facilitating its effective use in product development.

References

-

PubChem. Decyl octyl adipate. National Center for Biotechnology Information. [Link]

-

Unilong Industry Co., Ltd. This compound CAS 110-29-2. [Link]

- ASTM D3132-84(1996). Standard Test Method for Solubility Range of Resins and Polymers (Withdrawn 2005).

- ASTM E1148-02(2008). Standard Test Method for Measurements of Aqueous Solubility.

Sources

A Spectroscopic Guide to Octyl Decyl Adipate: IR and MS Analysis for the Modern Laboratory

This technical guide provides an in-depth exploration of the infrared (IR) and mass spectrometry (MS) characteristics of Octyl Decyl Adipate (ODA). Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data presentation to offer a foundational understanding of the analytical techniques, the rationale behind experimental choices, and a practical framework for obtaining and interpreting high-quality spectroscopic data.

Introduction to this compound (ODA)

This compound, with the CAS number 110-29-2, is a diester of adipic acid and a mixture of octyl and decyl alcohols.[1][2][3][4] Its chemical formula is C24H46O4, and it is also known by synonyms such as hexanedioic acid, decyl octyl ester.[2][3] ODA is a clear, straw-colored liquid with a mild odor, valued for its properties as a low-temperature plasticizer.[2] It finds extensive use in various polymers, including those used in food contact materials and medical products, to enhance flexibility.[2] Given its prevalence, robust analytical methods for its unambiguous identification and quality control are paramount.

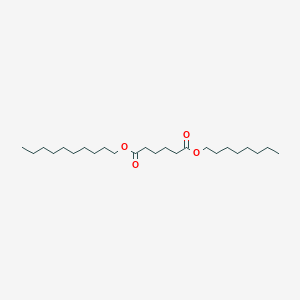

Below is the chemical structure of this compound, illustrating the adipic acid backbone with octyl and decyl ester linkages.

Caption: Chemical structure of this compound.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a cornerstone technique for identifying functional groups within a molecule. For an ester like ODA, the IR spectrum is dominated by characteristic absorptions of the carbonyl (C=O) and carbon-oxygen (C-O) bonds.

Fundamental Principles of IR Spectroscopy for Esters

The diagnostic power of IR for esters lies in what is often referred to as the "Rule of Three": a pattern of three intense peaks corresponding to the C=O stretch and two C-O stretches.[5]

-

C=O Stretching Vibration: This is typically a very strong and sharp absorption band found in the region of 1750-1735 cm⁻¹. Its high intensity is due to the large change in dipole moment during the stretching of the carbonyl bond.

-

C-O Stretching Vibrations: Esters possess two distinct C-O single bonds: one between the carbonyl carbon and the oxygen, and another between the oxygen and the alkyl chain. These give rise to two strong absorption bands, typically in the 1300-1000 cm⁻¹ region.[5] The asymmetric C-O-C stretch usually appears at a higher wavenumber (around 1250-1150 cm⁻¹) than the symmetric stretch.

Experimental Protocol for Acquiring the IR Spectrum of ODA

Given that ODA is a liquid, a straightforward sample preparation method can be employed. The choice between a neat liquid cell and Attenuated Total Reflectance (ATR) depends on available equipment and desired sample throughput. ATR is often favored for its minimal sample preparation.[6]

Method 1: Using a Liquid Cell (Neat Sample)

-

Cell Preparation: Ensure the liquid cell, typically with NaCl or KBr windows, is clean and dry.[7]

-

Sample Loading: Place a small drop of ODA onto one of the salt plates.[8]

-

Assembly: Place the second plate on top and give it a slight turn to create a thin, uniform film of the liquid.[8]

-

Data Acquisition: Place the assembled cell into the spectrometer's sample holder and acquire the spectrum. Aim for a scan range of 4000 to 400 cm⁻¹.

-

Cleaning: After analysis, thoroughly clean the salt plates with a suitable solvent like methylene chloride followed by ethanol to prevent contamination.[8]

Method 2: Using Attenuated Total Reflectance (ATR)

-

Crystal Cleaning: Clean the ATR crystal (e.g., diamond or zinc selenide) with a solvent-moistened wipe (e.g., isopropanol) to remove any residues.

-

Background Scan: Perform a background scan with the clean, empty ATR crystal.

-

Sample Application: Place a single drop of ODA directly onto the ATR crystal.

-

Pressure Application: If the accessory has a pressure arm, apply gentle pressure to ensure good contact between the liquid and the crystal.[7]

-

Data Acquisition: Acquire the IR spectrum.

-

Cleaning: Clean the crystal surface thoroughly after the measurement.

Caption: Experimental workflows for IR analysis of liquid ODA.

Interpretation of the ODA Infrared Spectrum

The IR spectrum of ODA is characterized by several key absorption bands that confirm its identity as a long-chain aliphatic ester.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Comments |

| ~2925 & ~2855 | C-H Asymmetric & Symmetric Stretch | Strong | Confirms the presence of the long octyl and decyl aliphatic chains.[9] |

| ~1738 | C=O Ester Stretch | Strong | The most characteristic peak for an ester, confirming the carbonyl group. [5][10] |

| ~1465 | C-H Bend (Scissoring) | Medium | Further evidence of the methylene (-CH2-) groups in the alkyl chains and adipate backbone.[9] |

| ~1378 | C-H Bend (Methyl Rock) | Medium | Indicates the terminal methyl (-CH3) groups of the octyl and decyl chains.[9] |

| ~1245 & ~1170 | C-O Stretch | Strong | The other key indicators of the ester functional group. [5][10] |

Data sourced and interpreted from the NIST Chemistry WebBook.[11]

Mass Spectrometry (MS) Analysis

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a powerful technique for determining the molecular weight and elucidating the structure of volatile and semi-volatile compounds like ODA. Electron Ionization (EI) is a common ionization method that induces predictable fragmentation, providing a molecular fingerprint.[12]

Fundamental Principles of EI-MS for Diesters

Under electron ionization, organic molecules are bombarded with high-energy electrons, leading to the ejection of an electron to form a molecular ion (M⁺•).[13] This molecular ion is often unstable and undergoes fragmentation into smaller, charged ions and neutral radicals.[13] For long-chain diesters like ODA, fragmentation typically occurs at specific points, primarily driven by the stability of the resulting fragments. Key fragmentation pathways include:

-

Alpha-Cleavage: Breakage of the C-C bond adjacent to the carbonyl group.

-

McLafferty Rearrangement: A hydrogen atom is transferred from a gamma-carbon to the carbonyl oxygen, followed by the cleavage of the beta-carbon-gamma-carbon bond. This is a very common fragmentation pathway for esters.[14]

-

Cleavage of the Alkoxy Group: Loss of the -OR group or the entire alkoxy chain.[15]

While phthalate esters have been studied extensively, their fragmentation, which also involves McLafferty rearrangements and α-cleavage, provides a good model for understanding the behavior of adipate esters.[14][16]

Experimental Protocol for Acquiring the Mass Spectrum of ODA

A standard GC-MS system is well-suited for the analysis of ODA.

-

Sample Preparation: Prepare a dilute solution of ODA (e.g., 100 ppm) in a volatile organic solvent such as hexane or ethyl acetate.

-

GC Separation:

-

Injector: Use a split/splitless injector, typically at 250-280°C.

-

Column: A non-polar or mid-polarity capillary column (e.g., DB-5ms or equivalent) is suitable. A common dimension is 30 m x 0.25 mm x 0.25 µm.

-

Oven Program: Start at a lower temperature (e.g., 100°C), hold for 1-2 minutes, then ramp at a rate of 10-20°C/min to a final temperature of around 300°C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

-

MS Detection:

-

Ion Source: Electron Ionization (EI) at 70 eV.[12]

-

Source Temperature: Typically 230°C.

-

Quadrupole Temperature: Typically 150°C.

-

Mass Range: Scan from m/z 40 to 500.

-

Caption: General workflow for GC-MS analysis of this compound.

Interpretation of the ODA Mass Spectrum

The mass spectrum of ODA will likely not show a prominent molecular ion peak (M⁺• at m/z 398.6) due to extensive fragmentation, which is common for long-chain esters.[12] The spectrum is instead a composite of characteristic fragment ions.

Key Fragmentation Pathways and Expected Ions:

-

Loss of Alkoxy Groups: Cleavage of the C-O bond can lead to the loss of the octyloxy (C8H17O•) or decyloxy (C10H21O•) radicals.

-

McLafferty Rearrangement: This is a major fragmentation pathway. A hydrogen rearrangement followed by cleavage will lead to characteristic ions. For the octyl ester side, this can produce a fragment at m/z 112 (octene) and a charged fragment corresponding to the rest of the molecule. Similarly, the decyl side can produce a fragment at m/z 140 (decene).

-

Acylium Ions: Cleavage can result in acylium ions, which are indicative of the acid portion of the ester.[17]

-

Alkyl Chain Fragmentation: The long alkyl chains will also fragment, producing a series of ions separated by 14 mass units (-CH2-).[15]

Caption: Conceptual fragmentation pathways for ODA in EI-MS.

Table of Significant Ions in the Mass Spectrum of ODA:

| m/z | Proposed Fragment Identity/Origin |

| 285 | [M - C8H17O]⁺ or [M - C10H21O]⁺ (Loss of an alkoxy group) |

| 149 | Often a base peak in similar plasticizers, potentially from a rearrangement |

| 129 | Likely a fragment from the adipate backbone after rearrangement |

| 112 | Octene (from McLafferty rearrangement of the octyl ester) |

| 85 | C6H13⁺ (Fragment of the octyl/decyl chain) |

| 71 | C5H11⁺ (Fragment of the octyl/decyl chain) |

| 57 | C4H9⁺ (Fragment of the octyl/decyl chain) |

| 43 | C3H7⁺ (Fragment of the octyl/decyl chain) |

This table represents a generalized interpretation based on common fragmentation patterns of long-chain esters.

Integrated Spectroscopic Analysis

While IR and MS are powerful individually, their combined application provides a synergistic and definitive identification of this compound. IR spectroscopy unequivocally confirms the presence of the ester functional group and the long aliphatic chains. GC-MS provides the molecular weight (inferred from fragmentation) and a detailed structural fingerprint that can distinguish ODA from other isomeric or structurally similar esters. This dual-technique approach forms a self-validating system for the characterization of ODA in research, development, and quality control settings.

References

-

CAS Common Chemistry. (n.d.). Decyl octyl adipate. Retrieved January 24, 2026, from [Link]

-

PubChem. (n.d.). Decyl octyl adipate. Retrieved January 24, 2026, from [Link]

-

CORE. (n.d.). ANALYSIS OF PLASTICISERS IN FOOD BY GC/MS. Retrieved January 24, 2026, from [Link]

-

Řezanka, T., & Sigler, K. (2008). Structural characterization of wax esters by electron ionization mass spectrometry. Phytochemistry, 69(10), 2091-2103. [Link]

-

Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy, 33(7), 22-26. [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved January 24, 2026, from [Link]

-

Yin, C., Liu, C., & Liu, H. (2014). Mass Spectral Fragmentation Pathways of Phthalate Esters by Gas Chromatography–Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 25(8), 1431-1439. [Link]

-

ResearchGate. (n.d.). Analysis of Plasticizers in Medical Products by GC-MS with a Combined Thermodesorption -Cooled Injection System. Retrieved January 24, 2026, from [Link]

-

Wang, L., et al. (2017). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. Scientific Reports, 7(1), 1-11. [Link]

-

ResearchGate. (n.d.). IONIZATION AND DISSOCIATION OF FORMATE ESTERS BY ELECTRON IMPACT. Retrieved January 24, 2026, from [Link]

-

University of California, Davis. (n.d.). Sample preparation for FT-IR. Retrieved January 24, 2026, from [Link]

-

Boussoûm, M. O., & Belhaneche-Bensemra, N. (2016). GAS CHROMATOGRAPHY–MASS SPECTROMETRY DETERMINATION OF THE MIGRATION OF PHTHALATE PLASTICISERS FROM POLYVINYL CHLORID IN FOOD ALIMENTS. Journal of Engineering Science and Technology, 11(10), 1432-1440. [Link]

-

Scribd. (n.d.). FTIR Spectroscopy in Sample Prep. Retrieved January 24, 2026, from [Link]

-

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved January 24, 2026, from [Link]

-

Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved January 24, 2026, from [Link]

-

Fergestad, E. M., et al. (2021). Analysis of Phthalates and Alternative Plasticizers in Gloves by Gas Chromatography–Mass Spectrometry and Liquid Chromatography–UV Detection: A Comparative Study. Toxics, 9(9), 213. [Link]

-

ACS Publications. (n.d.). Electron impact ionization mass spectrometry using field desorption activated emitters as solid sample probes. Retrieved January 24, 2026, from [Link]

-

Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (n.d.). Structural characterization of wax esters by electron ionization mass spectrometry. Retrieved January 24, 2026, from [Link]

-

Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved January 24, 2026, from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved January 24, 2026, from [Link]

-

YouTube. (2025). GC-MS/Headspace-GC-MS: How does the method work - and when is it used?. Retrieved January 24, 2026, from [Link]

-

Chemistry LibreTexts. (2022). 3.1: Electron Ionization. Retrieved January 24, 2026, from [Link]

-

Taylor & Francis Online. (2014). Mass Spectral Fragmentation Pathways of Phthalate Esters by Gas Chromatography–Tandem Mass Spectrometry. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (n.d.). The Effects of Chain Length on the Infrared Spectra of Fatty Acids and Methyl Esters. Retrieved January 24, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 24, 2026, from [Link]

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved January 24, 2026, from [Link]

-

NIST. (n.d.). Decyl octyl adipate. Retrieved January 24, 2026, from [Link]

-

ExportersIndia. (n.d.). Dichloro Meta Xylenol Crystals, For Antimicrobials, CAS No. : 110-29-2. Retrieved January 24, 2026, from [Link]

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. Decyl octyl adipate | C24H46O4 | CID 8043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. This compound | 110-29-2 [chemicalbook.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. edinst.com [edinst.com]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. eng.uc.edu [eng.uc.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 11. Decyl octyl adipate [webbook.nist.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. tandfonline.com [tandfonline.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. tandfonline.com [tandfonline.com]

- 17. Structural characterization of wax esters by electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Properties of Octyl Decyl Adipate

Foreword: Understanding the Thermal Profile of Octyl Decyl Adipate for Advanced Applications

This compound (ODA) is a high-molecular-weight adipate ester recognized for its excellent plasticizing efficiency and low-temperature performance in a variety of polymer systems.[1] As researchers, scientists, and drug development professionals continuously seek to optimize material properties for sophisticated applications—from controlled-release drug formulations to high-performance polymers—a thorough understanding of the thermal characteristics of excipients like ODA is paramount. The thermal behavior of a material dictates its processing parameters, stability under various environmental conditions, and ultimately, its performance in the final product.

This technical guide provides a comprehensive exploration of the core thermal properties of this compound. Moving beyond a simple recitation of data, this document delves into the causality behind the experimental methodologies used to determine these properties. It is designed to be a self-validating system of protocols and insights, grounded in authoritative references, to empower the scientific community in their research and development endeavors.

Introduction to this compound (ODA)

This compound, with the chemical formula C24H46O4, is a branched-chain diester of adipic acid and a blend of octyl and decyl alcohols.[1][2] It is a clear, colorless to slightly yellow, mild-odored liquid that finds extensive use as a plasticizer.[3][4] Its primary function is to increase the flexibility, workability, and durability of polymeric materials.[5] ODA is particularly valued for its ability to impart good low-temperature flexibility and is used in applications such as food packaging films, lubricants, and in various polymer matrices including polyvinyl chloride (PVC) and synthetic rubbers.[4]

Core Thermal Properties of this compound

The thermal properties of ODA are critical indicators of its behavior during manufacturing processes and its stability throughout the product lifecycle. The following sections provide an in-depth analysis of these key characteristics.

Phase Transitions: Melting and Boiling Points

The melting and boiling points define the temperatures at which ODA transitions between solid, liquid, and gaseous states. These parameters are fundamental for determining the appropriate storage, handling, and processing temperatures.

2.1.1 Reported Values

A summary of the reported melting and boiling points for this compound is presented in the table below.

| Thermal Property | Reported Value | Source |

| Melting Point | -50 °C | [1][3] |

| Boiling Point | 220-254 °C @ 4 mm Hg | [1][3] |

2.1.2 Experimental Determination of Phase Transitions: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermo-analytical technique used to study the thermal transitions of a material as a function of temperature. It measures the difference in heat flow required to increase the temperature of a sample and a reference.

Causality Behind Experimental Choices: DSC is the preferred method for determining melting points of pure substances and for observing a range of other thermal events like glass transitions and crystallization. The technique is highly sensitive, requires a small sample size, and provides both qualitative and quantitative information about the thermal behavior of the material. A controlled heating and cooling rate allows for the precise determination of transition temperatures and associated enthalpy changes.

2.1.2.1 Step-by-Step Experimental Protocol for DSC Analysis

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium, zinc) to ensure the accuracy of the measurements.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a standard aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact and to prevent any loss of volatile components.

-

Reference Pan: Prepare an empty, hermetically sealed aluminum pan as a reference.

-

Thermal Program: Place the sample and reference pans into the DSC cell. Equilibrate the system at a temperature well below the expected melting point (e.g., -80°C).

-

Heating and Cooling Cycles:

-

Heat the sample from the starting temperature to a point above the expected melting temperature at a controlled rate (e.g., 10°C/min).

-

Cool the sample back to the starting temperature at the same controlled rate.

-

Perform a second heating cycle under the same conditions to ensure the removal of any thermal history.

-

-

Data Analysis: The melting point is determined as the onset or peak temperature of the endothermic transition on the DSC thermogram from the second heating cycle.

Caption: Workflow for DSC analysis of this compound.

Flash Point: A Critical Safety Parameter

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. It is a critical parameter for assessing the fire and explosion hazards associated with a substance.

2.2.1 Reported Value

| Thermal Property | Reported Value | Source |

| Flash Point | 188.6 °C | [3] |

2.2.2 Experimental Determination of Flash Point: Pensky-Martens Closed-Cup Method (ASTM D93)

The Pensky-Martens closed-cup test is a standard method for determining the flash point of combustible liquids.

Causality Behind Experimental Choices: A closed-cup method is chosen for its ability to contain the volatile vapors, leading to a more conservative and safer estimation of the flash point compared to an open-cup method. The ASTM D93 standard is widely recognized and provides a reliable and reproducible protocol for this determination.

2.2.2.1 Step-by-Step Experimental Protocol for Flash Point Determination

-

Apparatus Setup: The Pensky-Martens closed-cup apparatus, consisting of a test cup, a lid with a shutter mechanism, a stirring device, and a heat source, is assembled.

-

Sample Preparation: A specified volume of this compound is poured into the test cup.

-

Heating: The sample is heated at a slow, constant rate while being continuously stirred.

-

Ignition Source Application: At regular temperature intervals, an ignition source (a small flame) is introduced into the vapor space above the liquid through the shutter mechanism.

-

Flash Point Determination: The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.

Caption: Experimental workflow for flash point determination.

Thermal Stability and Decomposition

The thermal stability of ODA is a measure of its resistance to decomposition at elevated temperatures. This is a critical consideration for applications involving high-temperature processing.

Thermal Decomposition Profile: Thermogravimetric Analysis (TGA)

Causality Behind Experimental Choices: TGA provides a direct measure of mass loss, which is a clear indicator of decomposition. By controlling the atmosphere (e.g., inert nitrogen or reactive air), one can study the intrinsic thermal stability or the oxidative stability of the material. The resulting data can be used to determine the onset of decomposition, the temperature of maximum decomposition rate, and the residual mass.

3.1.1 Step-by-Step Experimental Protocol for TGA Analysis

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate standards.

-

Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of this compound into a tared TGA pan (e.g., platinum or alumina).

-

Experimental Setup: Place the sample pan in the TGA furnace.

-

Atmosphere Control: Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

-

Data Acquisition and Analysis: Continuously record the sample mass as a function of temperature. The resulting TGA curve is analyzed to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperature of the maximum rate of mass loss (from the derivative of the TGA curve, DTG).

Caption: Workflow for Thermogravimetric Analysis (TGA).

Thermal Conductivity and Specific Heat Capacity: The Need for Experimental Determination

Thermal conductivity is a measure of a material's ability to conduct heat, while specific heat capacity is the amount of heat required to raise the temperature of a unit mass of a substance by one degree. These properties are crucial for heat transfer calculations in process design and for understanding the thermal response of materials in various applications.

As of the writing of this guide, specific experimental data for the thermal conductivity and specific heat capacity of this compound are not available in peer-reviewed literature or standard chemical databases. The presence of long alkyl chains in adipate esters can influence these properties, and it is therefore essential to determine them experimentally for accurate modeling and process control.

Experimental Determination of Thermal Conductivity: Transient Hot Wire Method (ASTM D2717)

The transient hot wire method is a standard and reliable technique for measuring the thermal conductivity of liquids.

Causality Behind Experimental Choices: This method is advantageous as it minimizes the effects of natural convection, which can be a significant source of error in steady-state methods. The transient nature of the measurement allows for a rapid determination of thermal conductivity.

4.1.1 Principles of the Transient Hot Wire Method

A thin platinum wire is immersed in the liquid sample and is heated by a step-voltage pulse. The wire acts as both a heating element and a resistance thermometer. The rate at which the temperature of the wire increases is related to the thermal conductivity of the surrounding liquid. By measuring the temperature change of the wire over a short period, the thermal conductivity can be calculated.

Experimental Determination of Specific Heat Capacity

Differential Scanning Calorimetry (DSC) can also be employed to determine the specific heat capacity of a liquid.

Causality Behind Experimental Choices: The use of DSC for specific heat capacity measurements is well-established and offers high accuracy and reproducibility with small sample sizes.

4.2.1 Step-by-Step Experimental Protocol for Specific Heat Capacity Determination by DSC

-

Baseline Measurement: A baseline is established by running the DSC with two empty pans through the desired temperature range.

-

Standard Measurement: A sapphire standard with a known specific heat capacity is run under the same conditions.

-

Sample Measurement: The sample of this compound is run under the identical thermal program.

-

Calculation: The specific heat capacity of the sample is calculated by comparing the heat flow signals of the sample, the standard, and the baseline at each temperature.

Conclusion: A Foundation for Predictable Performance

This technical guide has provided a comprehensive overview of the critical thermal properties of this compound, emphasizing the experimental methodologies required for their accurate determination. While key parameters such as melting point, boiling point, and flash point are well-documented, this guide also highlights the current data gap for thermal conductivity and specific heat capacity and provides the established protocols for their experimental determination.

For researchers, scientists, and drug development professionals, a thorough understanding and a complete dataset of these thermal properties are indispensable for the rational design of robust manufacturing processes, the prediction of product stability, and the assurance of final product quality and performance. The protocols and insights provided herein serve as a foundational resource for achieving these objectives.

References

-

National Institute of Standards and Technology. (n.d.). Decyl octyl adipate. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8043, Decyl octyl adipate. Retrieved from [Link]

-

The Good Scents Company. (n.d.). This compound, 110-29-2. Retrieved from [Link]

-

MDPI. (2022). Designing of Green Plasticizers and Assessment of the Effectiveness of Their Use. Retrieved from [Link]

-

CORE. (2006). ANALYSIS OF ADIPATE ESTER CONTENTS IN POLY(VINYL CHLORIDE) PLASTICS BY MEANS OF FT-RAMAN SPECTROSCOPY. Retrieved from [Link]

-

MDPI. (2021). Influence of Alkyl Chain Length on Thermal Properties, Structure, and Self-Diffusion Coefficients of Alkyltriethylammonium-Based Ionic Liquids. Retrieved from [Link]

-

UniCA IRIS. (2021). Strong Suppression of Thermal Conductivity in the Presence of Long Terminal Alkyl Chains in Low-Disorder Molecular Semiconductors. Retrieved from [Link]

-

MDPI. (2023). Di-Alkyl Adipates as New Phase Change Material for Low Temperature Energy Storage. Retrieved from [Link]

-

ResearchGate. (n.d.). TGA curve of the analysis of the BPEA. Retrieved from [Link]

-

MDPI. (2022). Designing of Green Plasticizers and Assessment of the Effectiveness of Their Use. Retrieved from [Link]

-

Unilong. (n.d.). This compound CAS 110-29-2. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of alkyl chain length on the thermal properties and toxicity of n-alkyl-ammonium nitrate ionic liquids (n = 2, 3, 4, 5, 6, 8) for energy applications. Retrieved from [Link]

-

KLJ Group. (n.d.). KANATOL - 10A - DI ISO DECYL ADIPATE (DIDA) Primary plasticizer for PVC and PVC copolymers. Retrieved from [Link]

-

PMC. (2022). Development of a Highly Efficient Environmentally Friendly Plasticizer. Retrieved from [Link]

-

NETZSCH. (2020). Detection of Plasticizers in Sporting Goods and Toys by Means of TGA-FT-IR. Retrieved from [Link]

-

NUOL Green Chemistry. (n.d.). ESTER C8-C10. Retrieved from [Link]

Sources

The Environmental Journey of Octyl Decyl Adipate: A Technical Guide to its Fate and Biodegradation

Introduction: Octyl decyl adipate (ODA), a high molecular weight adipate ester, is a key component in various industrial and consumer products, valued for its properties as a plasticizer and lubricant. Its introduction into the environment, whether through industrial discharge, product leaching, or disposal, necessitates a thorough understanding of its subsequent environmental fate. This technical guide provides an in-depth analysis of the abiotic and biotic degradation pathways of ODA, offering a predictive framework for its environmental persistence and impact. Synthesizing data from peer-reviewed literature and regulatory assessments, this document is intended for researchers, environmental scientists, and drug development professionals seeking a comprehensive understanding of this compound.

Physicochemical Profile and Environmental Distribution

The environmental behavior of a chemical is fundamentally governed by its physical and chemical properties. This compound (CAS No. 110-29-2) is a diester of adipic acid with octanol and decanol. Its key properties, which dictate its partitioning in the environment, are summarized below.

| Property | Value | Source |

| Molecular Formula | C₂₄H₄₆O₄ | |

| Molecular Weight | 398.6 g/mol | |

| Physical State | Clear, straw-colored liquid | |

| Boiling Point | 220-254 °C @ 4 mm Hg | |

| Melting Point | -50 °C | |

| Vapor Pressure | 3.31 x 10⁻⁶ mm Hg | |

| Water Solubility | Very low (estimated) | Inferred from analogues |

| Log Kₒw (Octanol-Water Partition Coefficient) | High (estimated 4.3–10.1 for adipates) | [1] |

Expert Interpretation: The low vapor pressure of ODA indicates that it is not likely to volatilize significantly into the atmosphere. Its high estimated Log Kₒw and very low water solubility suggest a strong tendency to partition from water into soil, sediment, and biota. This hydrophobicity is a critical factor in its environmental distribution and bioavailability for microbial degradation. Upon release into an aquatic environment, ODA is expected to adsorb strongly to suspended solids and sediment. In terrestrial environments, it will likely exhibit low mobility in soil, with a high affinity for the organic matter fraction.

Abiotic Degradation Pathways

Abiotic processes, namely hydrolysis and photolysis, can contribute to the initial breakdown of chemical substances in the environment.

Hydrolysis

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For esters like ODA, this process involves the cleavage of the ester bond to yield an alcohol and a carboxylic acid.

Photolysis

Direct photolysis, the breakdown of a molecule by direct absorption of light, is not expected to be a significant degradation pathway for ODA. Aliphatic esters, such as adipates, do not contain chromophores that absorb light in the environmentally relevant UV spectrum (>290 nm). Indirect photolysis, mediated by reaction with photochemically generated species like hydroxyl radicals (•OH) in the atmosphere or water, is a more probable route of transformation, although likely a minor contributor to its overall environmental fate compared to biodegradation.

Biodegradation: The Primary Fate Pathway

The Biodegradation Mechanism

The biodegradation of ODA proceeds through a well-established pathway for aliphatic esters, as illustrated in the diagram below.

Caption: Aerobic biodegradation pathway of this compound.

Causality of the Pathway:

-

Initial Hydrolysis: The process is initiated by extracellular esterase or lipase enzymes secreted by microorganisms. These enzymes catalyze the hydrolysis of one of the ester bonds in the ODA molecule, resulting in the formation of a monoester intermediate (either mono-octyl adipate or mono-decyl adipate) and the release of the corresponding alcohol (decanol or octanol).[2] This initial step is often the rate-limiting step in the overall degradation process. The presence of two ester bonds of similar reactivity means the formation of the monoester is transient.[2]

-

Second Hydrolysis: The monoester intermediate is then rapidly hydrolyzed by the same or similar enzymes to yield adipic acid and the second alcohol molecule.

-

Metabolism of Intermediates: Both the released long-chain alcohols (octanol and decanol) and adipic acid are readily metabolized by a wide range of microorganisms. They are typically channeled into the β-oxidation pathway, a central metabolic process for breaking down fatty acids and other aliphatic compounds.

-

Mineralization: Through β-oxidation, these intermediates are broken down into smaller units, such as acetyl-CoA, which can then enter the Tricarboxylic Acid (TCA) cycle. Complete oxidation within the TCA cycle results in the ultimate biodegradation of ODA to carbon dioxide, water, and microbial biomass.

Key Microbial Players

A variety of microorganisms have been shown to degrade adipate esters and other plasticizers. While specific studies on ODA are limited, the broad distribution of esterase and lipase activity among bacteria and fungi suggests that a diverse microbial community can contribute to its degradation. Genera known to be involved in the degradation of similar compounds include:

-

Fungi: Aspergillus, Penicillium, and Trichoderma species are known to be effective degraders of ester-based plasticizers.

-

Bacteria: Species from the genera Pseudomonas, Bacillus, Rhodococcus, and Comamonas possess the enzymatic machinery to break down aliphatic esters.

The composition and acclimatization of the local microbial community will significantly influence the rate of ODA biodegradation in a given environment.

Standardized Biodegradability Testing and Interpretation

To formally assess the biodegradability of chemicals, standardized test protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are employed.

Ready Biodegradability (OECD 301 Series)

The OECD 301 series of tests are stringent evaluations designed to determine if a chemical can undergo rapid and ultimate biodegradation in an aerobic aquatic environment. A common test is the OECD 301F (Manometric Respirometry Test) .

Protocol: OECD 301F - Manometric Respirometry Test

-

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with a small amount of microorganisms (typically from activated sludge) and incubated in a closed flask under aerobic conditions. The consumption of oxygen due to the microbial respiration of the test substance is measured over a 28-day period.

-

Apparatus:

-

Respirometer (e.g., OxiTop® system) with pressure-measuring capabilities.

-

Incubation flasks with sealed stoppers.

-

Constant temperature incubator (20 ± 1 °C).

-

-

Procedure:

-

Prepare a mineral medium as specified in the OECD 301 guideline.

-

Add the test substance (ODA) to the test flasks to achieve a concentration typically between 50 and 100 mg/L.

-

Inoculate the flasks with a microbial inoculum from a wastewater treatment plant.

-

Set up parallel control flasks (inoculum only) and reference flasks (with a readily biodegradable substance like sodium benzoate to verify inoculum activity).

-

A toxicity control (test substance + reference substance) is also included to check for inhibitory effects of the test substance on the microorganisms.

-

Seal the flasks and incubate in the dark at a constant temperature.

-

Measure the oxygen consumption (or CO₂ evolution in other 301 tests) at regular intervals for 28 days.

-

-

Data Analysis:

-

Calculate the percentage of biodegradation based on the ratio of the measured biological oxygen demand (BOD) to the theoretical oxygen demand (ThOD).

-

Pass Criteria: A substance is considered "readily biodegradable" if it reaches at least 60% biodegradation within a 10-day window, which starts when 10% biodegradation is first reached and must end before day 28.

-

Self-Validation and Trustworthiness: The OECD 301F protocol includes inherent validation steps. The reference compound must reach the pass level to confirm the viability of the inoculum. The toxicity control ensures that a lack of degradation is not due to the substance being toxic to the test organisms.

Expected Outcome for ODA: Based on data for analogous adipate esters, ODA is strongly predicted to meet the criteria for "readily biodegradable" in an OECD 301F test.

Analytical Methodologies for Degradation Studies

Tracking the disappearance of the parent compound and the appearance of metabolites is crucial for confirming degradation pathways and determining kinetics.

Caption: General analytical workflow for ODA degradation studies.

Protocol: Sample Preparation and GC-MS Analysis

-

Sample Collection: Collect water, soil, or sediment samples from the experimental microcosm or field site.

-

Extraction:

-

Water: Perform liquid-liquid extraction (LLE) using a non-polar solvent like hexane or dichloromethane.

-

Soil/Sediment: Perform solid-liquid extraction using a solvent mixture (e.g., acetone/hexane) with techniques like sonication or accelerated solvent extraction (ASE).

-

-

Concentration & Cleanup:

-

Evaporate the solvent to concentrate the extract.

-

Pass the concentrated extract through a solid-phase extraction (SPE) cartridge (e.g., silica or Florisil) to remove interfering matrix components.

-

-

Instrumental Analysis (GC-MS):

-

Gas Chromatography (GC): A capillary column (e.g., DB-5ms) is used to separate the components of the extract based on their boiling points and polarity.

-

Mass Spectrometry (MS): As components elute from the GC column, they are ionized (typically by electron ionization) and fragmented. The mass spectrometer separates these fragments based on their mass-to-charge ratio, producing a unique mass spectrum for each compound.

-

-

Data Interpretation:

-

Identification: Compare the retention time and mass spectrum of a peak to that of an authentic ODA standard for positive identification. Metabolites like octanol, decanol, and derivatized adipic acid can also be identified using reference standards or by interpreting their fragmentation patterns.

-

Quantification: Create a calibration curve using standards of known concentrations to quantify the amount of ODA and its degradation products in the sample.

-

Rationale for Method Choice: GC-MS is the preferred method for analyzing ODA and its primary alcohol metabolites due to their volatility and thermal stability. HPLC may be more suitable for analyzing the more polar adipic acid metabolite, often requiring derivatization for GC-MS analysis.

Conclusion and Environmental Outlook

This compound exhibits a profile consistent with a substance that is unlikely to persist in the environment. Its low water solubility and high Log Kₒw will lead to its association with solid matrices like soil and sediment. While abiotic degradation via hydrolysis can occur, particularly under alkaline conditions, the primary and most efficient removal mechanism is aerobic biodegradation. The established pathway involves enzymatic hydrolysis of the ester bonds to form adipic acid, octanol, and decanol, all of which are readily mineralized by common environmental microorganisms. Based on strong evidence from structurally similar adipate esters, ODA is predicted to be "readily biodegradable" according to OECD guidelines. Therefore, under typical aerobic environmental conditions, this compound is expected to have a short environmental half-life and a low potential for bioaccumulation.

References

-

ECHA (European Chemicals Agency). Registration Dossier for Dibutyl adipate. [Link]

-

PubChem. Compound Summary for Decyl octyl adipate. National Center for Biotechnology Information. [Link]

-

Vikhareva, I. N., et al. (2021). Biodegradation chemistry of new adipate plasticizers. Journal of Physics: Conference Series, 2094(5), 052032. [Link]

-

OECD (1992). OECD Guideline for the Testing of Chemicals, Section 3, Test No. 301: Ready Biodegradability. OECD Publishing, Paris. [Link]

-

Staples, C. A., et al. (1997). The environmental fate of phthalate esters: a literature review. Chemosphere, 35(4), 667-749. [Link]

-

Wang, J., et al. (2013). GC/MS method for the determination of adipate plasticizers in ham sausage and its application to kinetic and penetration studies. Journal of the Science of Food and Agriculture, 93(15), 3751-3756. [Link]

-

OECD SIDS. DIBUTYL ADIPATE. UNEP Publications. [Link]

Sources

Methodological & Application